molecular formula C17H13ClN4O2 B12016009 N-(2-Chlorophenyl)-2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoacetamide CAS No. 767314-21-6

N-(2-Chlorophenyl)-2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoacetamide

Cat. No.: B12016009
CAS No.: 767314-21-6
M. Wt: 340.8 g/mol
InChI Key: GATCVZXFVZQSEK-KEBDBYFISA-N
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Description

Indole-3-carboxaldehyde hydrazone , is a fascinating compound with diverse applications. Its chemical structure consists of an indole ring, a hydrazone functional group, and a chlorophenyl substituent. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes::

    Hydrazinolysis of Indole-3-carboxaldehyde:
    • The compound can be synthesized by reacting indole-3-carboxaldehyde with hydrazine hydrate. The hydrazine group replaces the aldehyde functionality, resulting in the formation of the hydrazone.
    • Reaction:

      Indole-3-carboxaldehyde+Hydrazine hydrateIndole-3-carboxaldehyde hydrazone\text{Indole-3-carboxaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{Indole-3-carboxaldehyde hydrazone}Indole-3-carboxaldehyde+Hydrazine hydrate→Indole-3-carboxaldehyde hydrazone

    Chlorination of Phenylhydrazine Derivative:
    • The chlorophenyl substituent is introduced by reacting a phenylhydrazine derivative (e.g., phenylhydrazine hydrochloride) with 2-chlorobenzoyl chloride.
    • Reaction:

      Phenylhydrazine derivative+2-Chlorobenzoyl chlorideN-(2-Chlorophenyl)-2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoacetamide\text{Phenylhydrazine derivative} + \text{2-Chlorobenzoyl chloride} \rightarrow \text{this compound}Phenylhydrazine derivative+2-Chlorobenzoyl chloride→this compound

Industrial Production::
  • While not widely produced industrially, researchers often synthesize this compound in the laboratory for specific applications.

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::
Major Products::
  • Oxidation: Oxoacid derivative.
  • Reduction: Hydrazine derivative.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or influence metabolic pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

CAS No.

767314-21-6

Molecular Formula

C17H13ClN4O2

Molecular Weight

340.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide

InChI

InChI=1S/C17H13ClN4O2/c18-13-6-2-4-8-15(13)21-16(23)17(24)22-20-10-11-9-19-14-7-3-1-5-12(11)14/h1-10,19H,(H,21,23)(H,22,24)/b20-10+

InChI Key

GATCVZXFVZQSEK-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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